molecular formula C5H5N3O4 B061252 methyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 181585-93-3

methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B061252
CAS No.: 181585-93-3
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions,

Biological Activity

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. The molecular formula is C5_5H6_6N4_4O2_2, with a molecular weight of 171.11 g/mol. Its structural characteristics contribute to its reactivity and biological activity, making it soluble in various organic solvents .

The biological activity of this compound is primarily attributed to its interaction with biological targets through several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new agrochemicals.
  • Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation. For example, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC50_{50} ranging from 2.43 to 7.84 μM .

Antimicrobial Activity

This compound has shown efficacy against a range of microbial strains. The following table summarizes its antimicrobial activity:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a potential candidate for agricultural applications.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. Notably, its effects on cancer cell lines are summarized below:

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)2.43 - 7.84Induction of apoptosis via caspase activation
HepG2 (Liver Cancer)4.98 - 14.65Inhibition of microtubule assembly

The compound's ability to induce apoptosis in cancer cells suggests that it may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations as low as 1 µM, significant morphological changes and increased caspase-3 activity were observed in MDA-MB-231 cells, confirming its potential as an anticancer agent .
  • Agrochemical Development : Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.

Properties

IUPAC Name

methyl 5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINMTPELZSAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361632
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181585-93-3
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-nitro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-Nitro-2H-pyrazole-3-carboxylic acid (5 gm, 32 mmol) in 100 ml of 2% sulfuric acid methanol was refluxed for 20 hours. The mixture was cooled to room temperature and added to saturated sodium bicarbonate. The mixture was extracted with ethyl acetate three times to obtain 3.59 gm of title product after drying over magnesium sulfate, filtering and evaporating to dryness. ESI M+1=171.
Quantity
5 g
Type
reactant
Reaction Step One
Name
sulfuric acid methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.13 g, 7.19 mmol) in anhydrous methanol (20 ml) at to 0° C. was added thionyl chloride (2.23 g, 1.37 ml, 18.7 mmol) dropwise. The resulting solution was heated to reflux for 2 h. The cooled solution was evaporated to dryness to give 5-nitro-2H-pyrazole-3-carboxylic acid methyl ester (1.17 g, 95%) as a white solid.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.